L-Threonine hydroChloride

Description

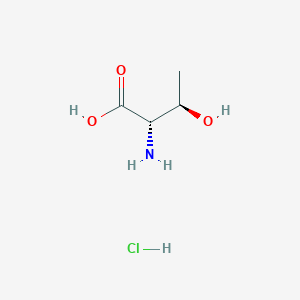

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,3R)-2-amino-3-hydroxybutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3.ClH/c1-2(6)3(5)4(7)8;/h2-3,6H,5H2,1H3,(H,7,8);1H/t2-,3+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSUFJTYFFRWFD-MUWMCQJSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82650-07-5 | |

| Record name | L-Threonine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82650-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Bioprocess Engineering for L Threonine Hydrochloride Production

Enzymatic Synthesis and Biocatalysis

Enzymatic methods provide a powerful tool for the synthesis of L-Threonine and its precursors, capitalizing on the high specificity and efficiency of biocatalysts. These approaches are central to achieving the desired stereochemistry of the final product.

The biosynthesis of L-Threonine from L-aspartate involves a multi-step enzymatic pathway. In microorganisms like Corynebacterium glutamicum, this process is catalyzed by a series of five key enzymes: aspartate kinase, aspartate semialdehyde dehydrogenase, homoserine dehydrogenase, homoserine kinase, and threonine synthase mdpi.com. The stereochemistry of L-Threonine is established through these highly specific enzymatic reactions.

Threonine aldolases are another class of enzymes that have garnered attention for their role in stereoselective synthesis. These enzymes catalyze the reversible aldol (B89426) addition of glycine (B1666218) to an aldehyde, enabling the formation of β-hydroxy-α-amino acids with two chiral centers. While they exhibit strict selectivity for the α-carbon, their moderate selectivity for the β-carbon has been a subject of protein engineering to improve diastereoselectivity for specific applications nih.gov.

Research into novel enzymatic systems aims to enhance the efficiency and substrate scope for producing L-Threonine and related β-hydroxy-α-amino acids. One area of exploration is the discovery and characterization of new enzymes, such as L-threonine transaldolases. These enzymes can perform retro-aldol cleavage of L-threonine to generate acetaldehyde (B116499) and a glycyl-quinonoid intermediate, which can then react with various aldehyde acceptors to produce novel β-hydroxy non-standard amino acids researchgate.net. The development of such enzymatic cascades, potentially coupled with other enzymes like decarboxylases, opens avenues for the synthesis of a wider range of molecules derived from L-Threonine researchgate.net.

Furthermore, the creation of synthetic enzymatic pathways and the use of enzyme immobilization techniques are being explored to improve the stability and reusability of biocatalysts, making the enzymatic synthesis of L-Threonine precursors more economically viable nih.gov.

Microbial Fermentation and Metabolic Engineering Strategies

Microbial fermentation is the cornerstone of industrial L-Threonine production. Significant efforts in metabolic engineering have been directed at enhancing the productivity of microbial strains, primarily Escherichia coli and Corynebacterium glutamicum.

The genetic modification of microbial strains is a key strategy to overproduce L-Threonine. This involves a deep understanding of the metabolic pathways and their regulation. Key genetic modifications include:

Deregulation of Feedback Inhibition: Key enzymes in the L-Threonine biosynthesis pathway, such as aspartokinase and homoserine dehydrogenase, are often subject to feedback inhibition by L-Threonine. Site-directed mutagenesis to create feedback-resistant enzyme variants is a common and effective strategy to increase carbon flow towards L-Threonine mdpi.com.

Enhancing Precursor Supply: Overexpression of genes encoding enzymes in the upstream pathways can increase the availability of precursors like L-aspartate.

Blocking Competing Pathways: Deletion or downregulation of genes involved in pathways that compete for common precursors can redirect metabolic flux towards L-Threonine synthesis. For instance, in C. glutamicum, the biosynthesis of L-lysine and L-methionine competes with L-Threonine production mdpi.com.

Improving Export: Overexpression of exporter proteins can facilitate the secretion of L-Threonine out of the cell, reducing intracellular concentrations that might cause feedback inhibition or toxicity.

The following table summarizes some of the genetic modifications employed in E. coli and C. glutamicum to enhance L-Threonine production.

| Organism | Genetic Modification Strategy | Target Gene(s) | Effect on L-Threonine Production |

| Escherichia coli | Relieve feedback inhibition of aspartokinase I/homoserine dehydrogenase I. | thrA | Increased carbon flow into the threonine pathway. |

| Escherichia coli | Delete genes for threonine degradation. | tdh | Prevents the breakdown of synthesized L-threonine. |

| Corynebacterium glutamicum | Mutate homoserine dehydrogenase to be feedback-resistant. | hom | Alleviates feedback inhibition by L-threonine. |

| Corynebacterium glutamicum | Attenuate expression of genes in competing pathways (e.g., lysine (B10760008) synthesis). | dapA | Redirects precursor (aspartate semialdehyde) to threonine synthesis. |

Optimizing fermentation conditions is critical for maximizing L-Threonine production. This involves controlling various physical and chemical parameters to create an optimal environment for the microbial production host. Key parameters that are often optimized include pH, temperature, dissolved oxygen, and agitation rate nih.gov.

The composition of the fermentation medium also plays a pivotal role. A well-designed medium provides the necessary nutrients for cell growth and product formation while minimizing the production of unwanted byproducts. The carbon-to-nitrogen (C/N) ratio is a particularly important factor influencing L-Threonine overproduction nih.govresearchgate.net.

Below is an example of a fermentation medium composition used for L-Threonine production by E. coli.

| Component | Concentration (g/L) | Purpose |

| Glucose | 30 | Carbon and energy source |

| Yeast Extract | 2 | Source of vitamins and growth factors |

| KH₂PO₄ | 1 | Phosphorus source and buffering agent |

| (NH₄)₂SO₄ | 20 | Nitrogen source |

| MgSO₄·7H₂O | 0.8 | Source of magnesium ions |

| FeSO₄·7H₂O | 0.2 | Source of iron ions |

| MnSO₄·5H₂O | 0.2 | Source of manganese ions |

| CaCO₃ | 15 | Buffering agent |

Source: Adapted from research on biofilm-based fermentation for L-Threonine production frontiersin.org.

Fed-batch fermentation is a commonly employed strategy to achieve high cell densities and high product titers. In this approach, a concentrated nutrient feed is supplied to the fermenter, allowing for prolonged production without the inhibitory effects of high substrate concentrations nih.govresearchgate.netfrontiersin.org. For example, in a fed-batch culture of a genetically engineered E. coli strain, a final L-Threonine concentration of 118 g/L was achieved by optimizing the initial carbon source, feeding strategy, and C/N ratio nih.govresearchgate.net.

The advent of advanced gene editing technologies, particularly CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats), has revolutionized the speed and precision of microbial strain development. CRISPR-based tools, such as CRISPR-Cas9 and CRISPR interference (CRISPRi), have been successfully applied to engineer both E. coli and C. glutamicum for enhanced amino acid production nih.govacs.orgresearchgate.netnih.gov.

CRISPR/Cas9 allows for efficient and targeted gene knockouts, insertions, and edits, facilitating the rapid implementation of the genetic modifications described in section 2.2.1 acs.org. CRISPRi, which utilizes a deactivated Cas9 (dCas9) to repress gene expression without altering the DNA sequence, provides a powerful method for fine-tuning metabolic pathways by downregulating the expression of specific genes nih.govacs.orgresearchgate.netnih.gov. This is particularly useful for attenuating competing pathways without completely abolishing them, which can sometimes be detrimental to cell viability. For instance, CRISPRi has been used in C. glutamicum to repress genes in the central metabolism, leading to increased production of amino acids like L-lysine and L-glutamate, demonstrating its potential for remodeling metabolic pathways for L-Threonine production as well nih.govacs.orgresearchgate.netnih.gov. More recently, the CRISPR-Cas12f1 system has been employed in E. coli to delete the pgi gene, leading to an increased NADPH/NADP+ ratio and subsequent enhancement in L-threonine production nih.gov.

The application of these technologies significantly accelerates the design-build-test-learn cycle in metabolic engineering, enabling the construction of highly efficient and robust L-Threonine producing strains.

Investigation of Metabolic Flux Control and Regulatory Networks

The biosynthesis of L-threonine in microorganisms like Escherichia coli and Corynebacterium glutamicum is governed by intricate metabolic and regulatory networks. nih.gov Understanding and engineering these networks through metabolic flux analysis is critical for optimizing production strains. researchgate.net The L-threonine biosynthetic pathway consists of five enzymatic steps, with aspartate kinase, homoserine dehydrogenase, and homoserine kinase being key enzymes subject to feedback inhibition by L-threonine itself. researchgate.net This feedback control is a primary target for metabolic engineering to enhance flux towards L-threonine.

Systems metabolic engineering strategies have been successfully employed to develop genetically defined L-threonine overproducing E. coli strains. nih.gov These strategies involve rewiring regulatory and metabolic circuits. Key modifications include:

Removal of Feedback Inhibition : The feedback inhibitions of aspartokinase I and III (encoded by thrA and lysC, respectively) are removed to prevent L-threonine from inhibiting its own synthesis. nih.gov

Elimination of Transcriptional Attenuation : The transcriptional attenuation regulation located in the thrL leader sequence, which can pre-terminate the transcription of the thr operon in the presence of excess L-threonine, is eliminated. researchgate.netnih.gov

Blocking Competing Pathways : To channel more metabolic precursors towards L-threonine, competing biosynthetic pathways are blocked. This is achieved by deleting genes such as metA (homoserine O-succinyltransferase, the first step in the methionine pathway) and lysA (diaminopimelate decarboxylase, the final step in the lysine pathway). nih.gov

Deletion of Degradation Pathways : The gene tdh (threonine dehydrogenase), which is responsible for L-threonine degradation, is deleted to prevent loss of the final product. nih.gov

Metabolic flux analysis, sometimes combined with transcriptome profiling and in silico flux response analysis, helps identify further gene targets for engineering. nih.govnih.gov For instance, studies have investigated the effect of environmental factors like phosphate (B84403) concentration on the metabolic flux distribution. nih.govfrontiersin.org It was found that altering phosphate levels could shift the carbon flow between the pentose (B10789219) phosphate pathway (HMP) and the Embden-Meyerhof-Parnas (EMP) pathway, thereby influencing the conversion rate of glucose to L-threonine. nih.gov Dynamic regulation of transporter expression, using biosensors that respond to L-threonine concentrations, has also emerged as a sophisticated strategy to enhance product export without overburdening the cell's metabolic homeostasis. researchgate.net

| Genetic Modification | Target Gene(s) | Organism | Purpose | Outcome |

|---|---|---|---|---|

| Removal of Feedback Inhibition | thrA, lysC | E. coli | Prevent L-threonine from inhibiting aspartokinase I and III. nih.gov | Increased carbon flux into the threonine pathway. nih.gov |

| Blocking Competing Pathways | metA, lysA | E. coli | Make more precursors (aspartate semialdehyde, homoserine) available for threonine synthesis. nih.gov | Redirected metabolic flux towards L-threonine. nih.gov |

| Deletion of Degradation Pathway | tdh | E. coli | Prevent the degradation of L-threonine. nih.gov | Increased accumulation of the final product. nih.gov |

| Dynamic Regulation of Exporter | rhtA | E. coli | Optimize L-threonine export based on intracellular concentration to avoid cytotoxicity. researchgate.net | Significantly increased L-threonine titer compared to constitutive expression. researchgate.net |

Implementation of DNA Scaffold Systems for Improved Biosynthetic Pathway Efficiency

A significant challenge in metabolic engineering is the inefficiency of metabolic reactions caused by the random diffusion of enzymes and intermediates within the cell. nih.govresearchgate.net To overcome this, DNA scaffold systems have been implemented to spatially organize enzymes of the L-threonine biosynthetic pathway, thereby improving efficiency. nih.gov This strategy involves creating an artificial enzymatic cascade by anchoring pathway enzymes to specific locations on a DNA scaffold. researchgate.netresearchgate.net

The system typically functions by fusing the metabolic enzymes—such as homoserine dehydrogenase (HDH), homoserine kinase (HK), and threonine synthase (TS)—with artificial DNA-binding domains, most commonly zinc finger proteins (ZFPs). nih.govnih.govnih.gov These fusion enzymes then bind to their specific target sequences arrayed on a plasmid DNA scaffold. mdpi.com This co-localization of enzymes promotes the proximity of catalytic sites and increases the local concentration of metabolic intermediates, effectively creating a substrate channel. nih.govnih.gov

The benefits of using a DNA scaffold system in L-threonine production are multifaceted:

Reduction of Toxic Intermediates : The accumulation of certain metabolic intermediates, such as homoserine, can be toxic to the host cell and inhibit growth. nih.gov DNA scaffolds mitigate this issue by preventing the diffusion and accumulation of these intermediates. In engineered strains, the intracellular homoserine concentration was found to be 15-fold lower in the presence of the scaffold system. nih.govresearchgate.net

Improved Host Strain Growth : By reducing the metabolic burden and toxicity associated with high concentrations of intermediates, the DNA scaffold system can significantly improve the growth rate of the host strain. nih.govresearchgate.net

Design Flexibility : DNA scaffolds are highly designable. researchgate.net The stoichiometry, order, and spacing of the enzymes can be precisely controlled by simply modifying the sequence and arrangement of binding sites on the DNA plasmid. researchgate.netnih.gov This allows for the rapid optimization of the metabolic pathway. nih.gov For instance, increasing the number of binding sites for the rate-limiting enzyme, threonine synthase, on the scaffold was shown to directly correlate with an increased L-threonine production rate. researchgate.net

| Scaffold Configuration | Key Feature | Observed Effect on L-Threonine Production | Additional Observation |

|---|---|---|---|

| No Scaffold | Enzymes are free-diffusing. | Baseline production level. | High intracellular accumulation of toxic intermediate homoserine (4,730.7 ± 28.11 µM). nih.govresearchgate.net |

| Optimized DNA Scaffold | Co-localization of HDH, HK, and TS enzymes via ZFP binding domains. nih.gov | Over 3-fold increase in production rate. researchgate.net | 15-fold reduction in homoserine concentration (318.3 ± 11.46 µM); significantly enhanced host cell growth rate. nih.govresearchgate.net |

| Scaffold with Increased TS Binding Sites | Scaffold designed with multiple binding sites for the rate-limiting enzyme, threonine synthase (TS). researchgate.net | L-threonine production rate increased with the number of TS binding sites. researchgate.net | Demonstrates the tunability of the system for overcoming pathway bottlenecks. researchgate.net |

Chemical Synthesis Approaches for L-Threonine Hydrochloride Derivatives

L-Threonine, with its two chiral centers, serves as a valuable and versatile chiral building block in asymmetric synthesis for the preparation of a wide range of pharmaceutical compounds and complex natural products. semanticscholar.orgwikipedia.org Its inherent stereochemistry can be leveraged to produce chiral intermediates and analogues with high stereochemical purity.

Synthesis of Chiral this compound Intermediates and Analogues

The chemical and enzymatic modification of L-threonine allows for the synthesis of diverse chiral molecules. A prominent example is the synthesis of L-threo-3,4-dihydroxyphenylserine (L-threo-DOPS, Droxidopa), an anti-Parkinson's disease drug. nih.gov This synthesis can be achieved via an aldol condensation mediated by L-threonine aldolase (B8822740) (LTA), although wild-type enzymes often suffer from poor stereoselectivity at the β-carbon. nih.gov Protein engineering of LTAs, through methods like error-prone PCR and semi-rational design, has led to the development of mutants with significantly enhanced diastereoselectivity for L-threo-DOPS. nih.govnih.gov

L-threonine is also a precursor for non-proteinogenic amino acids. For instance, a recombinant E. coli strain containing cloned genes for threonine deaminase (ilvA), aromatic transaminase (tyrB), and acetolactate synthase (alsS) can efficiently produce L-2-aminobutyrate (L-ABA) from L-threonine. researchgate.net

In more traditional organic synthesis, L-threonine derived methyl esters are used as starting materials to create key intermediates. researchgate.net Reaction with 2-lithiothiazole yields differentially protected 2-thiazolyl amino ketones. These ketones are versatile intermediates that can be stereoselectively reduced to form syn- or anti- α,β-dihydroxy aldehydes, which in turn can be oxidized to the corresponding acids. researchgate.net This thiazole-based route provides access to a variety of long-chain, protected polyhydroxy materials. researchgate.net Furthermore, L-threonine has been used to derive novel chiral dirhodium(II) catalysts, which have proven effective in asymmetric aziridination and cyclopropanation reactions. rsc.org

Reaction Mechanisms and Stereochemical Control in Derivative Synthesis

Controlling the stereochemistry of newly formed chiral centers is paramount in the synthesis of L-threonine derivatives. Both enzymatic and chemical methods are employed to achieve high levels of stereocontrol.

In enzymatic synthesis, the stereoselectivity of enzymes like L-threonine aldolase (LTA) is crucial. researchgate.net LTAs are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible aldol reaction between glycine and an aldehyde. researchgate.net While these enzymes are highly stereospecific at the α-carbon, the selectivity at the β-carbon can be moderate. nih.govnih.gov Molecular dynamics simulations and protein engineering have been used to understand and improve this selectivity. It has been shown that mutations in the substrate-binding pocket can reconstitute substrate tunnels, altering the orientation of the aldehyde substrate and thereby enhancing the diastereoselectivity of the condensation reaction. nih.govresearchgate.net For example, a mutant of an LTA from Firmicutes bacterium increased the diastereomeric excess (de) for L-threo-DOPS from 23% to 80%. nih.gov

In chemical synthesis, stereochemical control is often achieved through substrate-controlled or reagent-controlled reactions. For the 2-thiazolyl amino ketone intermediates derived from L-threonine, the reduction of the carbonyl group can be directed to achieve high diastereoselectivity (up to 95%) for either the syn- or anti-diol product, depending on the reducing agent and reaction conditions. researchgate.net Another key reaction for manipulating stereochemistry is the intramolecular ring closure of a protected L-threonine derivative to form an oxazoline (B21484) intermediate. This reaction, often facilitated by reagents like thionyl chloride, proceeds with an inversion of configuration at one of the chiral centers, providing a reliable method to access different stereoisomers, such as in the conversion of D-allothreonine to D-threonine. google.comrsc.org This stereochemical inversion is a critical step in synthetic routes that use L-threonine to access its D-isomers or allo-isomers. google.com

Advanced Spectroscopic and Analytical Characterization of L Threonine Hydrochloride

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy serves as a powerful non-destructive tool for probing the molecular structure, bonding, and crystalline nature of materials. In the study of L-Threonine Hydrochloride, techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide detailed insights into the vibrational modes of its constituent functional groups and the intricate network of hydrogen bonds that define its solid-state architecture.

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, identifying the characteristic vibrational frequencies of its functional groups. For L-Threonine, the FT-IR spectrum is a definitive fingerprint, revealing the presence and status of its key chemical moieties. nihs.go.jp Studies on L-Threonine and its derivatives confirm the presence of various functional groups through characteristic absorption bands. researchgate.netsphinxsai.com

The spectrum of L-Threonine typically displays a broad absorption band in the high-frequency region (around 2960-3170 cm⁻¹) corresponding to C-H stretching vibrations. researchgate.net The N-H stretching vibrations of the amino group (NH₃⁺) are also prominent in this region. researchgate.net The presence of the carboxylate group (COO⁻) and the C=O functional group is confirmed by strong absorption peaks between 1410 and 1637 cm⁻¹. researchgate.net The complex pattern of bands in the fingerprint region (below 1500 cm⁻¹) is unique to the molecule and provides information on C-C and C-N stretching, as well as various bending and deformation modes. Analysis of these spectra helps in confirming the molecular structure and identifying the zwitterionic nature of the amino acid in its crystalline form. rjwave.org

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

|---|---|---|

| 2960-3170 | C-H functional groups | researchgate.net |

| 2714-2874 | N-H functional groups | researchgate.net |

| 1637-1410 | C=O functional groups | researchgate.net |

| ~922 | Asymmetric stretching of PO₄³⁻ (in doped crystals) | arabjchem.org |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. Raman studies on L-Threonine crystals have been used to assign normal modes of vibration and to investigate structural changes under different conditions, such as high pressure. researchgate.netnih.gov

Investigations have shown that applying pressure to L-Threonine crystals can induce phase transitions, which are observable through changes in the Raman spectra. researchgate.netresearchgate.net These changes include the appearance of new lines, discontinuities in the wavenumber versus pressure curves, and alterations in the relative intensity of bands, particularly those associated with hydrogen bonds. researchgate.net Such studies provide valuable data on the stability and structural dynamics of the crystal lattice. Raman spectra of L-Threonine in aqueous solutions have also been studied to understand the conformational properties of the amino acid in a biological-like environment. nih.gov

| Condition | Observation | Significance | Reference |

|---|---|---|---|

| High Pressure (20.3-22.4 kbar) | Phase transition observed | Indicates structural changes in the crystal lattice under pressure | researchgate.net |

| High Pressure (>30 kbar) | Possible second phase transition | Further demonstrates the dynamic nature of the crystal structure | researchgate.net |

| Aqueous Solution vs. Solid State | Spectra of solids are more complex and sharper | Highlights the influence of intermolecular bonding in the solid state | nih.gov |

L-Threonine's structure is characterized by a central carbon atom bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom, and a side chain containing a hydroxyl group (-OH). study.com This hydroxyl group makes threonine a polar amino acid capable of forming hydrogen bonds, which are crucial in stabilizing protein structures. study.comwikipedia.org

Vibrational spectroscopy is instrumental in analyzing these functional groups and their interactions. The zwitterionic form (NH₃⁺-CHR-COO⁻), prevalent in the solid state, is confirmed by the characteristic frequencies of the protonated amine and deprotonated carboxyl groups in both FT-IR and Raman spectra. The hydroxyl group's participation in hydrogen bonding can be inferred from the position and broadening of the O-H stretching band. Studies combining spectroscopy with computational methods, like Density Functional Theory (DFT), allow for detailed assignments of vibrational modes and a deeper understanding of the hydrogen bonding network within the crystal structure. nih.gov The strength and geometry of these hydrogen bonds significantly influence the crystal's physical and optical properties.

Electronic and Optical Spectroscopy

Electronic and optical spectroscopy techniques are employed to understand the electronic transitions, optical transparency, and luminescence properties of this compound. These characteristics are vital for evaluating its potential in optical applications.

UV-Vis-NIR spectroscopy provides information about the electronic absorption properties and the optical transparency window of a material. For L-Threonine and its derivatives, this analysis is crucial for applications in nonlinear optics. sphinxsai.com L-Threonine crystals are known to have a wide transparency range in the visible and near-infrared regions, which is a desirable property for second harmonic generation. sphinxsai.com

Studies have determined the lower cut-off wavelength for L-Threonine crystals to be around 232-285 nm. researchgate.netsphinxsai.com Below this wavelength, the material absorbs light due to electronic transitions. The wide transparency window from the UV cut-off to the NIR region (e.g., 300-1100 nm) makes it suitable for frequency conversion applications. sphinxsai.comrjwave.org The optical band gap, a measure of the energy required to excite an electron from the valence to the conduction band, has been calculated from the absorption data and is typically found to be in the range of 4.78-4.8 eV. sphinxsai.comrjwave.org This large band gap is consistent with the material's transparency and dielectric nature. sphinxsai.com

| Material | Lower Cut-off Wavelength (nm) | Optical Band Gap (Eg) (eV) | Reference |

|---|---|---|---|

| L-Threonine | 232 | - | researchgate.netresearchgate.net |

| L-Threonine | 285.38 | 4.78 | sphinxsai.com |

| L-Threonine Acetate (LTA) | 248 | - | derpharmachemica.com |

| L-Threonine Lithium Chloride (LTLC) | 256 | 4.8 | rjwave.org |

| L-Threonine Maleic Acid (LTMA) | 255 | 4.85 | researchgate.net |

Photoluminescence (PL) spectroscopy is a technique used to study the emission of light from a material after it has absorbed photons. It provides insights into the electronic structure, defects, and purity of crystals. For L-Threonine, PL studies have shown a broad blue fluorescence emission, indicating good structural perfection. researchgate.net

When L-Threonine crystals are doped with other substances, such as metal ions or other amino acids, their photoluminescent properties can be significantly altered. For instance, doping L-Threonine with Dy³⁺ ions introduces new emission bands characteristic of the dopant ion's electronic transitions. researchgate.netresearchgate.net Similarly, doping ammonium (B1175870) dihydrogen phosphate (B84403) (ADP) crystals with L-Threonine can lead to an increase in defects, which is observable through changes in the PL spectra, such as an increase in the Stokes shift. arabjchem.org The intensity and position of emission peaks in doped crystals are sensitive to the nature and concentration of the dopant, providing a method to tailor the optical properties of the material for specific applications, such as in optoelectronic devices. researchgate.net

Elemental and Compositional Analysis

Elemental and compositional analysis are critical for verifying the identity and purity of this compound. These techniques confirm the presence of expected elements in their correct ratios and quantify trace elemental impurities that may originate from raw materials or the manufacturing process.

X-ray Fluorescence (XRF) and Energy-Dispersive X-ray Spectroscopy (EDAX)

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. desy.de When a sample is irradiated with high-energy X-rays, atoms within the sample absorb energy and become excited, causing inner-shell electrons to be ejected. Electrons from higher-energy outer shells then drop to fill these vacancies, emitting secondary X-rays in the process. The energy of these emitted X-rays is characteristic of the specific element from which they originated, allowing for qualitative and quantitative analysis.

Energy-Dispersive X-ray Spectroscopy (EDAX or EDS) operates on the same principle but is typically coupled with electron microscopes. mdpi.com The electron beam of the microscope excites the atoms, and the resulting characteristic X-rays are collected and analyzed. This allows for elemental mapping of a sample's surface in conjunction with morphological imaging. mdpi.com

For this compound (C₄H₁₀ClNO₃), these techniques are primarily used to screen for heavier elemental impurities not part of the compound's structure, such as residual catalysts or contaminants from processing equipment (e.g., Fe, Zn, Cu, Ni). While not typically used for quantifying the primary light elements (C, H, O, N, Cl), XRF and EDAX offer rapid, non-destructive screening for inorganic contaminants. desy.deresearchgate.net

Table 1: Hypothetical EDAX Analysis of an this compound Sample

This table illustrates typical results from an EDAX analysis, showing the elemental composition by weight percentage. The primary elements of the compound are detected, along with trace levels of inorganic contaminants.

| Element | Atomic Number | Weight % |

| Oxygen (O) | 8 | 30.85 |

| Chlorine (Cl) | 17 | 22.78 |

| Carbon (C) | 6 | 30.88 |

| Nitrogen (N) | 7 | 8.99 |

| Iron (Fe) | 26 | < 0.01 |

| Silicon (Si) | 14 | 0.5 |

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a highly sensitive technique for detecting and quantifying trace elements, particularly metals. wikipedia.orgthermofisher.com The method involves introducing a sample, typically in a liquid form, into a high-temperature argon plasma source (6,000 to 10,000 K). wikipedia.orgunil.ch The intense heat excites the atoms and ions of the elements within the sample, causing them to emit light at characteristic wavelengths. wikipedia.orgunil.ch An optical spectrometer separates these wavelengths, and the intensity of the emitted light is measured, which is directly proportional to the concentration of the element in the sample. wikipedia.org

In the quality control of this compound, ICP-OES is the preferred method for quantifying trace metal impurities to ensure compliance with pharmacopeial limits. fishersci.ca Its advantages include a wide linear dynamic range, high matrix tolerance, and the ability to measure dozens of elements simultaneously. thermofisher.comresearchgate.net This is crucial for detecting potentially toxic heavy metals like lead, arsenic, and mercury, as well as other metallic contaminants. nihs.go.jp

Table 2: Trace Metal Analysis of this compound by ICP-OES

This table presents typical specification limits for trace metals in a high-purity this compound sample compared to hypothetical results obtained via ICP-OES analysis.

| Element | Specification Limit (ppm) | Result (ppm) |

| Iron (Fe) | ≤ 30 thermofisher.com | 5.2 |

| Lead (Pb) | ≤ 10 | < 1.0 |

| Arsenic (As) | ≤ 2 nihs.go.jp | < 0.5 |

| Mercury (Hg) | ≤ 1 | < 0.1 |

| Cadmium (Cd) | ≤ 1 | < 0.1 |

Chromatographic and Mass Spectrometric Techniques

Chromatographic and mass spectrometric methods are indispensable for assessing the purity of this compound and for identifying and quantifying any related substances, isomers, degradation products, or synthetic byproducts.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity and stability of pharmaceutical compounds. The method separates components in a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. For amino acids like L-Threonine, reversed-phase HPLC using a C18 column is common. nih.gov

In a typical purity assay, a precisely weighed sample of this compound is dissolved and injected into the HPLC system. The compound elutes at a characteristic retention time. The area of the resulting peak in the chromatogram is proportional to its concentration. Purity is calculated by comparing the area of the main peak to the total area of all peaks detected, often at a specific UV wavelength (e.g., 225 nm). nih.gov This method can reliably quantify purity levels at or above 98%.

HPLC is also a powerful tool for stability studies, where it is used to detect and quantify the formation of degradation products over time. Degradants appear as new, smaller peaks in the chromatogram, and their presence can be monitored under various stress conditions.

Table 3: Typical HPLC Method Parameters for this compound Purity Analysis

This table outlines a standard set of conditions for an HPLC-based purity assay.

| Parameter | Condition |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | Gradient elution with phosphate buffer and acetonitrile (B52724) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at 225 nm nih.gov |

| Injection Volume | 10 µL nih.gov |

| Column Temperature | 25 °C nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Byproduct Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the highly sensitive and specific detection capabilities of mass spectrometry. This hyphenated technique is exceptionally effective for identifying unknown impurities and byproducts that may be present in the this compound sample. biorxiv.org

After components are separated by the LC column, they are introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge (m/z) ratio. This provides precise molecular weight information for each eluting peak, enabling the identification of byproducts from the synthesis process, such as stereoisomers (e.g., L-allo-Threonine) or related amino acids. shimadzu.co.kr Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the ions, providing structural information that helps to definitively identify the unknown compounds. nih.gov This level of specificity is crucial for distinguishing between isomers that may have identical molecular weights and similar chromatographic behavior. shimadzu.co.krnih.gov

Table 4: Identification of Potential Byproducts in this compound using LC-MS

This table shows hypothetical data for byproducts identified in an this compound sample, demonstrating how LC-MS provides both retention time and mass information for positive identification.

| Retention Time (min) | Observed m/z | Tentative Identification |

| 5.8 | 119.058 | L-Threonine |

| 6.5 | 119.058 | L-allo-Threonine shimadzu.co.kr |

| 8.2 | 105.042 | Glycine (B1666218) |

| 9.1 | 117.079 | Valine |

Surface Morphology and Mechanical Properties Assessment

The physical characteristics of crystalline this compound, including its surface morphology and mechanical robustness, are important for material handling, formulation, and stability.

The surface morphology of L-Threonine crystals can be visualized using techniques like optical microscopy and Scanning Electron Microscopy (SEM). These methods reveal details about crystal habit, size distribution, and the presence of any surface defects. researchgate.netresearchgate.net Single crystals of L-threonine have been grown and their morphology has been studied, revealing well-defined facets. researchgate.net

The mechanical properties, such as hardness and elastic modulus, can be quantified at the nanoscale using nanoindentation. researchgate.net In this technique, a sharp indenter tip is pressed into the crystal surface with a controlled load, and the resulting penetration depth is measured. The resulting load-depth curves provide quantitative data on the material's resistance to plastic deformation (hardness) and its stiffness (Young's modulus). researchgate.net Studies on L-Threonine crystals have shown them to be mechanically robust. researchgate.net Atomic Force Microscopy (AFM) can be used to image the indent impressions and further characterize the surface topography. researchgate.net

Table 5: Mechanical Properties of L-Threonine Crystals Determined by Nanoindentation

This table summarizes key mechanical property data obtained from nanoindentation experiments on L-Threonine crystals, as reported in scientific literature.

| Property | Value | Technique |

| Hardness (H) | ~1.2 GPa researchgate.net | Nanoindentation |

| Young's Modulus (E) | ~25 GPa researchgate.net | Nanoindentation |

| Crystal System | Orthorhombic researchgate.net | X-ray Diffraction |

| Surface Imaging | Clear indent impressions with no pileup researchgate.net | AFM |

Atomic Force Microscopy (AFM) for Surface Analysis

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to investigate the surface topography of materials at the nanoscale. In the context of L-Threonine in a hydrochloric acid environment, which simulates the conditions of this compound on a surface, AFM is employed to monitor topographical changes.

Research involving the adsorption of threonine onto metallic surfaces in the presence of hydrochloric acid demonstrates the utility of AFM in this area. For instance, AFM has been used to visualize surfaces before and after the introduction of threonine in an HCl solution. These studies reveal that while an aggressive acidic environment can increase surface roughness, the addition of threonine can lead to surface smoothing. This suggests the formation of a protective layer of the amino acid on the surface. AFM images can provide precise measurements of surface features, with height profiles indicating changes in roughness down to the nanometer scale.

Microhardness and Mechanical Strength Characterization

The mechanical properties of crystalline materials, such as their hardness and elastic modulus, are crucial for their application in various fields. Techniques like nanoindentation are used to determine these properties for single crystals.

For L-Threonine crystals, nanoindentation studies have been performed to measure Young's modulus (a measure of stiffness) and hardness. By applying a controlled load to an indenter tip and measuring the penetration depth, a load-depth curve is generated. From this curve, the material's hardness and elastic modulus can be calculated. Studies on pure L-threonine crystals have determined their hardness and Young's modulus, revealing them to be mechanically robust. While specific data for this compound is not detailed in the search results, it is a general principle that the formation of semiorganic crystals, such as an amino acid salt, can improve the mechanical and thermal properties compared to the pure organic crystal. This is due to the incorporation of the inorganic component into the crystal lattice, which can strengthen the intermolecular interactions.

Table 1: Mechanical Properties of L-Threonine Crystals

| Property | Description | Technique |

|---|---|---|

| Hardness (H) | Resistance of a material to localized plastic deformation such as scratching or indentation. | Nanoindentation |

| Young's Modulus (E) | A measure of the stiffness of a solid material. | Nanoindentation |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of molecules. It relies on the magnetic properties of atomic nuclei.

¹H NMR and ¹³C NMR for Structural Conformation and Intermolecular Interactions

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental methods for elucidating the carbon-hydrogen framework of a molecule like this compound.

¹H NMR: In the ¹H NMR spectrum of L-Threonine, distinct signals correspond to the protons in different chemical environments. Key signals include those for the alpha-proton (α-H), beta-proton (β-H), the methyl group protons (CH₃), and the protons of the amine (NH₂) and hydroxyl (OH) groups. In the hydrochloride salt, the amine group is protonated to form an ammonium group (-NH₃⁺), which influences the chemical shift of the adjacent α-proton, typically causing a downfield shift.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the this compound molecule gives a distinct signal. The chemical shifts of the carbonyl carbon (C=O), alpha-carbon (α-C), beta-carbon (β-C), and the methyl carbon (CH₃) are characteristic. The formation of the hydrochloride salt and the resulting protonation of the amine group can cause shifts in the signals of nearby carbons, particularly the α-carbon, which can be used to confirm the salt's structure.

Intermolecular interactions, such as hydrogen bonding, can also be inferred from changes in chemical shifts, especially in different solvents.

Table 2: Representative NMR Chemical Shifts for L-Threonine Moiety

| Nucleus | Group | Typical Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | α-H | ~3.6 | Shift can be affected by protonation of the adjacent amine group. |

| ¹H | β-H | ~4.2 | Coupled to both α-H and CH₃ protons. |

| ¹H | CH₃ | ~1.2 | Appears as a doublet due to coupling with β-H. |

| ¹³C | C=O | ~172 | Carbonyl carbon of the carboxylic acid. |

| ¹³C | α-C | ~60 | Directly attached to the -NH₃⁺ group. |

| ¹³C | β-C | ~67 | Carbon bearing the hydroxyl group. |

| ¹³C | CH₃ | ~20 | Methyl group carbon. |

Solid-State NMR Studies

Solid-State NMR (ssNMR) is essential for studying the structure and dynamics of materials in their solid phase. For ionic compounds like this compound, ssNMR can provide unique insights into the local environment of specific nuclei.

A key application for this compound is ³⁵Cl and ³⁷Cl ssNMR spectroscopy. These studies provide information about the chlorine electric field gradient (EFG) and chemical shift (CS) tensors. researchgate.net These parameters are highly sensitive to the local environment of the chloride ion, including the nature and geometry of hydrogen bonds formed with the surrounding L-Threonine molecules. researchgate.net By analyzing the NMR spectra, researchers can extract the chlorine quadrupolar coupling constant (Cq), which reflects the strength of the interaction between the chlorine nucleus's quadrupole moment and the local electric field gradient. researchgate.net This data provides a detailed picture of the chloride ion's coordination environment within the crystal lattice, complementing information obtained from X-ray diffraction. researchgate.net

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. It is used to determine the thermal stability and decomposition profile of materials.

TGA studies on pure L-Threonine show that it is thermally stable up to several hundred degrees Celsius, after which it undergoes a single-stage decomposition process. nih.gov The TGA curve shows a significant weight loss corresponding to the breakdown of the molecule. For this compound, the thermal stability may be altered. For example, a related semiorganic crystal, L-Threonine Lithium chloride, is reported to be thermally stable up to 236°C. The decomposition of amino acids typically involves pathways such as decarboxylation (loss of CO₂) and deamination (loss of NH₃). In the case of the hydrochloride salt, the decomposition pathway might be influenced by the presence of the chloride counter-ion. The TGA curve provides the onset temperature of decomposition, which is a key indicator of the material's thermal stability.

Table 3: Decomposition Temperatures from Thermal Analysis

| Compound | Onset of Decomposition (°C) | Technique |

|---|---|---|

| L-Threonine | ~270 | TGA/DTA researchgate.net |

| L-Threonine Lithium chloride | ~236 | TG-DTA rjwave.org |

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| L-Threonine |

| L-Threonine Lithium chloride |

| L-Threonine Ammonium Acetate |

| Carbon dioxide |

| Ammonia |

Differential Thermal Analysis (DTA) for Phase Transitions and Thermal Events

Differential Thermal Analysis (DTA) is a thermoanalytic technique that measures the difference in temperature between a sample and an inert reference as a function of temperature, while both are subjected to a controlled temperature program. This method is instrumental in identifying phase transitions, such as melting and decomposition, by detecting endothermic or exothermic events.

Studies on L-Threonine reveal distinct thermal events under heating. Thermogravimetric (TG) and DTA studies on related L-Threonine crystals, such as L-Threonine Lithium chloride, have shown the compound to be thermally stable up to 236°C researchgate.net. Generally, the thermal analysis of L-Threonine crystals shows endothermic peaks that characterize the decomposition processes researchgate.net. The analysis of L-Threonine crystals at high temperatures has been performed to correlate thermal expansion with hydrogen bonding strengths, although a clear correlation between hydrogen bond strength and the position of endothermic peaks was not established researchgate.net.

The following table summarizes the key thermal events observed for L-Threonine from DTA studies.

| Thermal Event | Peak Temperature (°C) | Observations |

| Onset of Decomposition | > 236 | The compound is generally stable up to this temperature researchgate.net. |

| Decomposition | Not specified | Characterized by endothermic peaks in the DTA curve researchgate.net. |

Differential Scanning Calorimetry (DSC) for Phase Transitions in Eutectic Systems

Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal properties of materials, including the phase transitions of eutectic systems nih.gov. A deep eutectic solvent (DES) is a type of eutectic mixture composed of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that exhibits a melting point lower than that of its individual components rsc.org. Amino acids are of particular interest for forming DESs due to their potential for low toxicity mdpi.com.

The formation of a novel amino acid-based deep eutectic solvent (AADES) using L-Threonine as the hydrogen bond acceptor and glycerol (B35011) as the hydrogen bond donor has been investigated rsc.org. The formation of this DES was confirmed through spectroscopic methods, which indicated strong non-covalent bond formation rsc.org.

The table below details the findings from the DSC analysis of the L-Threonine-based eutectic system.

| Eutectic System Components | Molar Ratio | Observed Phase Transition Temperature (°C) | Analytical Technique |

| L-Threonine : Glycerol | 1 : 3 | -22 | Differential Scanning Calorimetry (DSC) rsc.org |

Biochemical and Enzymological Research Involving L Threonine Non Human Systems

Detailed Studies of L-Threonine Biosynthesis Pathways in Microorganisms and Plants

The biosynthesis of L-threonine in microorganisms and plants is a well-studied metabolic route known as the aspartate family pathway. This pathway originates from the amino acid aspartate and branches out to produce several essential amino acids, including lysine (B10760008), methionine, isoleucine, and threonine itself. biocyclopedia.comnih.gov The production of L-threonine is a multi-step enzymatic process crucial for cellular growth and protein synthesis. creative-proteomics.com

In prokaryotes such as Escherichia coli and Corynebacterium glutamicum, the synthesis of L-threonine from L-aspartate involves five key enzymatic reactions. researchgate.netresearchgate.net The pathway is initiated by the phosphorylation of aspartate and proceeds through several intermediates to yield L-threonine. creative-proteomics.comresearchgate.net

The primary enzymes involved in this pathway are:

Aspartate Kinase (AK) : Catalyzes the initial step, the phosphorylation of L-aspartate to form β-aspartyl phosphate (B84403). researchgate.netportlandpress.com

Aspartate Semialdehyde Dehydrogenase (ASD) : Converts β-aspartyl phosphate to L-aspartate-β-semialdehyde. creative-proteomics.comportlandpress.com

Homoserine Dehydrogenase (HDH) : Reduces L-aspartate-β-semialdehyde to L-homoserine. This is a critical branch point in the pathway. creative-proteomics.commissouri.edu

Homoserine Kinase (HK) : Phosphorylates L-homoserine to create O-phospho-L-homoserine. researchgate.netportlandpress.com

Threonine Synthase (TS) : Catalyzes the final step, the conversion of O-phospho-L-homoserine into L-threonine. creative-proteomics.comresearchgate.net

Regulation of this pathway is complex. In E. coli, the expression of the genes encoding these enzymes, often clustered in the thrABC operon, is controlled by a transcriptional attenuation mechanism mediated by L-threonine and L-isoleucine. researchgate.netnih.gov

Key Enzymes in the L-Threonine Biosynthesis Pathway

| Enzyme | Abbreviation | Reaction Catalyzed | Gene (E. coli) |

|---|---|---|---|

| Aspartate Kinase | AK | L-Aspartate → β-Aspartyl Phosphate | thrA, metL, lysC |

| Aspartate Semialdehyde Dehydrogenase | ASD | β-Aspartyl Phosphate → L-Aspartate-β-semialdehyde | asd |

| Homoserine Dehydrogenase | HDH | L-Aspartate-β-semialdehyde → L-Homoserine | thrA (hom in C. glutamicum) |

| Homoserine Kinase | HK | L-Homoserine → O-Phospho-L-homoserine | thrB |

| Threonine Synthase | TS | O-Phospho-L-homoserine → L-Threonine | thrC |

The activity of the L-threonine biosynthetic pathway is tightly regulated by feedback inhibition, where the end-product amino acids bind to and inhibit the activity of early enzymes in the pathway. biocyclopedia.com This allosteric regulation allows the cell to efficiently control the metabolic flux and prevent the overproduction of amino acids.

The primary targets of feedback inhibition in the L-threonine pathway are:

Aspartate Kinase (AK) : This is a major regulatory point. In E. coli, there are three isozymes of AK. Aspartate Kinase I (encoded by thrA) is inhibited by L-threonine, while Aspartate Kinase III (encoded by lysC) is inhibited by L-lysine. researchgate.netwikipedia.org Corynebacterium glutamicum possesses a single aspartate kinase that is subject to concerted feedback inhibition by both L-lysine and L-threonine. researchgate.netresearchgate.net

Homoserine Dehydrogenase (HDH) : This enzyme is also a key regulatory site. In both E. coli and C. glutamicum, its activity is allosterically inhibited by L-threonine. researchgate.netnih.govacs.org The inhibition is typically noncompetitive. nih.govacs.org

Homoserine Kinase (HK) : The activity of this enzyme is inhibited by L-threonine. researchgate.netnih.gov Unlike the noncompetitive inhibition seen with AK and HDH in C. glutamicum, L-threonine acts as a competitive inhibitor for homoserine kinase, competing with its substrate, L-homoserine. researchgate.netnih.govacs.org

These feedback loops ensure a balanced production of the aspartate family of amino acids. biocyclopedia.com Engineering these enzymes to be resistant to feedback inhibition is a common strategy in metabolic engineering to create strains that overproduce L-threonine. nih.govnih.govnih.gov

In the metabolic engineering of microorganisms for L-threonine overproduction, identifying and overcoming rate-limiting steps and metabolic bottlenecks is crucial. frontiersin.org Kinetic studies of the pathway enzymes have been conducted to build models that can predict pathway behavior and identify these limitations. portlandpress.comnih.gov

Common bottlenecks identified in L-threonine production strains include:

Feedback Inhibition : As discussed, the strict feedback regulation of aspartate kinase and homoserine dehydrogenase by L-threonine is a primary bottleneck. nih.gov Mutant strains with feedback-resistant enzymes are essential for high-yield production. acs.org

Enzyme Expression and Activity : The expression levels and catalytic efficiencies of the biosynthetic enzymes can be limiting. For instance, studies have shown that the final step catalyzed by threonine synthase can be slower than preceding reactions, leading to the accumulation of toxic intermediates like homoserine or phosphohomoserine. nih.gov

Competing Pathways : Carbon flux can be diverted into competing biosynthetic pathways, such as those for lysine and methionine, reducing the yield of threonine. researchgate.netmdpi.com Additionally, pathways that degrade threonine, for example, via threonine deaminase (ilvA) or threonine dehydrogenase (tdh), represent a significant carbon drain and are often targeted for deletion in production strains. nih.govfrontiersin.orgacs.org

Metabolic flux analysis and systems biology approaches are employed to systematically identify these bottlenecks and guide genetic modifications to enhance L-threonine production. nih.govfrontiersin.org

Enzymatic Reactions and Mechanisms with L-Threonine Substrates

L-threonine serves as a substrate for several important enzymes involved in various metabolic pathways, primarily those related to its degradation or its conversion into other essential molecules.

Two of the most studied enzymes that utilize L-threonine as a substrate are L-threonine dehydrogenase and L-threonine aldolase (B8822740).

L-Threonine Dehydrogenase (TDH) : This enzyme catalyzes the NAD+-dependent oxidation of L-threonine to 2-amino-3-ketobutyrate. nih.govwikipedia.org This is a key step in the major pathway for threonine catabolism in many prokaryotes and eukaryotes. google.comucl.ac.uk The product, 2-amino-3-ketobutyrate, is unstable and can be further converted by 2-amino-3-ketobutyrate CoA ligase to glycine (B1666218) and acetyl-CoA. creative-proteomics.comnih.gov TDH is often studied in a complex with this ligase, as it is thought to channel the unstable intermediate directly to the next enzyme. nih.govucl.ac.uk Structural studies have revealed that TDH is typically a homo-tetramer with distinct catalytic and NAD+-binding domains. nih.gov

L-Threonine Aldolase (LTA) : This enzyme belongs to the lyase family and cleaves L-threonine into glycine and acetaldehyde (B116499). wikipedia.orgnih.gov It is a pyridoxal-5'-phosphate (PLP) dependent enzyme. wikipedia.orgnih.gov While it participates in threonine degradation, it has garnered significant interest for its synthetic capabilities in biocatalysis, where it can catalyze the reverse reaction—an aldol (B89426) condensation—to form valuable β-hydroxy-α-amino acids. nih.govdigitellinc.com Studies have focused on its properties in various organisms, including its substrate specificity, revealing it can act on both L-threonine and L-allothreonine but not their D-isomers. rupress.orgnih.gov

Enzymes Utilizing L-Threonine as a Substrate

| Enzyme | Abbreviation | Reaction | Cofactor | Metabolic Role |

|---|---|---|---|---|

| L-Threonine Dehydrogenase | TDH | L-Threonine → 2-Amino-3-ketobutyrate + NADH + H+ | NAD+ | Catabolism |

| L-Threonine Aldolase | LTA | L-Threonine ⇌ Glycine + Acetaldehyde | Pyridoxal-5'-phosphate (PLP) | Catabolism/Biosynthesis |

| Threonine Deaminase (Threonine Dehydratase) | TD | L-Threonine → 2-Oxobutyrate + NH3 | Pyridoxal-5'-phosphate (PLP) | Isoleucine Biosynthesis |

The kinetics and regulation of enzymes that metabolize L-threonine are critical for controlling metabolic pathways.

L-Threonine Dehydrogenase (TDH) : Kinetic studies of TDH from chicken liver mitochondria show it follows an Ordered Bi Bi mechanism, where NAD+ binds first, followed by L-threonine. nih.gov The Kₘ values for L-threonine and NAD+ were determined to be 8.4 mM and 0.98 mM, respectively. nih.gov The enzyme's activity is highly influenced by temperature. researchgate.net

L-Threonine Aldolase (LTA) : The kinetics of LTA have been characterized, with Michaelis constants (Kₘ) determined for L-threonine and L-allothreonine. rupress.orgnih.gov The reaction is generally considered irreversible in the catabolic direction under physiological conditions. rupress.org

Threonine Deaminase (TD) : A key regulatory enzyme that uses L-threonine as a substrate is threonine deaminase (also known as threonine dehydratase), which catalyzes the first step in the biosynthesis of isoleucine. acs.orgacs.org This enzyme is a classic example of allosteric regulation. It is subject to feedback inhibition by the end-product of the pathway, L-isoleucine, which acts as an allosteric inhibitor. acs.orgresearchgate.netresearchgate.net Conversely, L-valine, the product of a parallel biosynthetic pathway, often acts as an allosteric activator, counteracting the inhibition by isoleucine. acs.orgacs.orgnih.gov The enzyme typically exhibits sigmoidal, non-Michaelis-Menten kinetics with respect to its substrate, L-threonine, indicating cooperative binding. acs.orgresearchgate.net

Metabolic Engineering for Bioproduction

Metabolic engineering provides a powerful alternative to traditional random mutagenesis for developing microbial strains with high L-threonine productivity. researchgate.net By rationally manipulating metabolic pathways, it is possible to enhance the production of this essential amino acid. nih.govresearchgate.net Key strategies focus on redirecting the flow of carbon from central metabolism towards the L-threonine biosynthesis pathway and minimizing its diversion into competing pathways. researchgate.net

Strategies for Redirecting Carbon Flux Towards L-Threonine Accumulation

A primary goal in the metabolic engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum for L-threonine production is to maximize the carbon flux from central metabolic intermediates, such as oxaloacetate and aspartate, towards L-threonine. nih.gov This involves a multi-faceted approach targeting key enzymes and regulatory elements within the biosynthetic pathway.

One crucial strategy is the deregulation of feedback inhibition. The biosynthesis of L-threonine is tightly regulated by feedback inhibition, where L-threonine itself inhibits the activity of key enzymes in its own synthesis pathway, such as aspartate kinase and homoserine dehydrogenase. researchgate.netcreative-proteomics.com To overcome this, mutations are introduced into the genes encoding these enzymes (e.g., thrA, metL, lysC in E. coli) to render them insensitive to L-threonine concentration. nih.govnih.govembopress.org For instance, mutating the thrA gene, which encodes a bifunctional aspartate kinase I/homoserine dehydrogenase I, can relieve this inhibition and significantly increase carbon flow into the pathway. nih.govembopress.org

Another key strategy is the amplification of genes encoding pathway enzymes. Overexpressing the genes of the L-threonine operon (thrA, thrB, and thrC) leads to higher concentrations of the respective enzymes, thereby pulling more precursors from the central metabolism into the L-threonine pathway. embopress.org This is often achieved by placing these genes on high-copy number plasmids or integrating additional copies into the chromosome.

Furthermore, enhancing the supply of precursors from the central metabolism is a critical aspect. Oxaloacetate, a key precursor derived from the tricarboxylic acid (TCA) cycle, is often a limiting factor. nih.gov Strategies to increase its availability include overexpressing anaplerotic enzymes like phosphoenolpyruvate (B93156) carboxylase (encoded by ppc), which replenishes oxaloacetate from phosphoenolpyruvate. nih.gov Additionally, redirecting carbon flux away from competing pathways at key nodes can increase the pool of precursors available for L-threonine synthesis. For example, reducing the flux towards the glyoxylate (B1226380) shunt can make more intermediates available for the TCA cycle and subsequent amino acid biosynthesis. embopress.org

| Strategy | Target Gene(s) (E. coli) | Rationale |

| Deregulation of Feedback Inhibition | thrA, lysC | Remove the inhibitory effect of L-threonine on key biosynthetic enzymes, allowing for continuous production. |

| Gene Amplification | thrA, thrB, thrC | Increase the concentration of pathway enzymes to enhance the conversion of precursors to L-threonine. |

| Enhancing Precursor Supply | ppc | Boost the level of oxaloacetate, a primary precursor for the aspartate family of amino acids. |

| Blocking Competing Pathways | metA, lysA | Prevent the diversion of common precursors into the biosynthesis of methionine and lysine. nih.govembopress.org |

| Eliminating Degradation Pathways | tdh, ilvA | Prevent the breakdown of L-threonine, thereby increasing its net accumulation. nih.govembopress.org |

Role of L-Threonine in Microbial Metabolism and Competing Pathways

In microbial metabolism, L-threonine is not only a building block for proteins but also a precursor for other essential metabolites, most notably L-isoleucine and glycine. researchgate.netmdpi.com The pathways leading to these compounds compete with L-threonine accumulation and represent significant drains on the carbon flux.

The biosynthesis of L-lysine and L-methionine also competes for common precursors derived from aspartate. researchgate.netresearchgate.net Specifically, aspartate semialdehyde is a crucial branch-point intermediate that can be directed towards either L-threonine and L-isoleucine synthesis or L-lysine synthesis. nih.govmdpi.com Dihydrodipicolinate synthase, encoded by the dapA gene, commits this intermediate to the lysine pathway. mdpi.com Similarly, L-homoserine is a branch point for the synthesis of either L-threonine or L-methionine. nih.gov

To enhance L-threonine production, it is therefore essential to attenuate these competing pathways. This is often achieved by deleting or mutating key genes in these pathways. For example, deleting the lysA gene (encoding diaminopimelate decarboxylase) blocks the final step in L-lysine synthesis, making more aspartate semialdehyde available for the L-threonine pathway. nih.govnih.gov Similarly, deleting the metA gene can prevent the conversion of homoserine to methionine. nih.govembopress.org

Furthermore, L-threonine itself can be catabolized by the cell. Threonine deaminase (encoded by ilvA) converts L-threonine to α-ketobutyrate, the first step in the L-isoleucine biosynthesis pathway. mdpi.com Another degradation pathway involves L-threonine dehydrogenase, which initiates the conversion of threonine to glycine. nih.gov In C. glutamicum, serine hydroxymethyltransferase (encoded by glyA) can also use L-threonine to produce glycine. mdpi.com Blocking these degradation pathways by deleting the corresponding genes (ilvA, tdh) is a common strategy to prevent the loss of accumulated L-threonine. nih.govembopress.org

| Competing Pathway | Key Enzyme | Gene (E. coli / C. glutamicum) | Precursor Diverted |

| L-Lysine Biosynthesis | Dihydrodipicolinate synthase | dapA | Aspartate semialdehyde |

| L-Methionine Biosynthesis | Homoserine O-succinyltransferase | metA | Homoserine |

| L-Isoleucine Biosynthesis | Threonine deaminase | ilvA | L-Threonine |

| Glycine Biosynthesis | Serine hydroxymethyltransferase | glyA | L-Threonine |

| Glycine Biosynthesis | L-Threonine dehydrogenase | tdh | L-Threonine |

L-Threonine in Cell-Free and in vitro Systems

Beyond its role in microbial production, L-threonine is a critical component in various laboratory and biotechnological applications, including cell culture and enzyme assays.

Utilization of L-Threonine in Cell Culture Media for Research and Biotechnology

L-Threonine is an essential amino acid for mammalian cells, meaning they cannot synthesize it de novo and must obtain it from their environment. sigmaaldrich.com Consequently, it is an indispensable component of virtually all defined cell culture media, such as Eagle's Minimal Essential Medium (EMEM) and RPMI 1640 Medium. sigmaaldrich.comcytion.com In these media, L-threonine supports fundamental cellular functions, primarily protein synthesis, which is crucial for cell growth, proliferation, and viability. sigmaaldrich.com

The application of L-threonine extends to the commercial biomanufacturing of therapeutic recombinant proteins and monoclonal antibodies. sigmaaldrich.com The productivity of these large-scale cell cultures is highly dependent on the composition of the culture medium, and ensuring an adequate supply of essential amino acids like L-threonine is critical for maximizing protein yield and quality. sigmaaldrich.com It is often included in specialized, chemically defined media formulations designed for high-density cultures of Chinese Hamster Ovary (CHO) cells, a common workhorse in the biopharmaceutical industry. sigmaaldrich.com

| Media Type | Common Use | Role of L-Threonine |

| RPMI 1640 | Cultivation of various mammalian cells, especially human leukemic cells. cytion.com | Essential nutrient for cell growth and proliferation. |

| EMEM | Maintenance of cells in tissue culture, including fibroblasts and various cell lines. cytion.com | Essential component for protein synthesis, approximating the composition of cultured mammalian cells. |

| Chemically Defined Media (for CHO cells) | Large-scale production of recombinant proteins and monoclonal antibodies. sigmaaldrich.com | Critical nutrient to support high cell density and maximize therapeutic protein production. |

Enzyme Assay Development Using L-Threonine as a Substrate

L-Threonine serves as a specific substrate for several enzymes, a property that is leveraged to develop quantitative assays for both the amino acid itself and the enzymes that act upon it. These assays are valuable tools in metabolic research, clinical diagnostics, and for monitoring fermentation processes. nih.govoadoi.org

One example is the assay for L-threonine dehydrogenase (TDH), which catalyzes the NAD+-dependent oxidation of L-threonine to 2-amino-3-oxobutyrate. google.com The activity of the enzyme can be quantified by spectrophotometrically measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH. google.com This principle can also be reversed to quantify L-threonine concentrations in a sample by using a purified TDH enzyme. google.com

Another approach involves a coupled enzyme assay. For instance, L-threonine aldolase (LTA) catalyzes the cleavage of L-threonine into glycine and acetaldehyde. nih.gov The resulting acetaldehyde can then be used as a substrate for alcohol dehydrogenase, which reduces it to ethanol (B145695) while oxidizing NADH to NAD+. By monitoring the change in NADH concentration, the amount of L-threonine in the original sample can be determined. nih.gov Such assays can be adapted for high-throughput screening, facilitating the rapid analysis of large numbers of samples, such as in the screening of mutant libraries for L-threonine overproducing strains. nih.gov

| Enzyme | Reaction Principle | Detection Method | Application |

| L-Threonine Dehydrogenase (TDH) | L-Threonine + NAD+ → 2-Amino-3-oxobutyrate + NADH + H+ | Spectrophotometric measurement of NADH production at 340 nm. google.com | Quantifying L-threonine in samples; measuring TDH activity. google.com |

| L-Threonine Aldolase (LTA) | L-Threonine → Glycine + Acetaldehyde | Coupled reaction with alcohol dehydrogenase, monitoring NADH consumption. nih.gov | High-throughput screening of L-threonine producing microbial strains. nih.gov |

| Homoserine Kinase | L-Homoserine + ATP → O-Phospho-L-homoserine + ADP | Can be inhibited by L-threonine; assay measures kinase activity. sigmaaldrich.com | Studying the regulation of the L-threonine biosynthetic pathway. sigmaaldrich.com |

Advanced Applications and Research Directions in Chemical and Biological Systems

L-Threonine Hydrochloride as a Chiral Building Block in Organic Synthesis Research

The specific three-dimensional arrangement of atoms in this compound makes it an invaluable chiral building block in asymmetric synthesis. This field of chemistry is crucial for the development of pharmaceuticals and other bioactive molecules, where often only one of a pair of mirror-image isomers (enantiomers) exhibits the desired therapeutic effect.

Synthesis of Enantiomerically Pure Compounds for Research Purposes

This compound serves as a chiral pool reagent for the synthesis of enantiomerically pure compounds. vulcanchem.com Its well-defined stereochemistry allows for the transfer of chirality to new molecules, a fundamental strategy in creating single-enantiomer drugs. For instance, L-threonine has been instrumental in the synthesis of chiral intermediates for pharmaceuticals. researchgate.netresearchgate.net One notable application is in the asymmetric α-hydroxymethylation of cyclohexanone, a key step in producing valuable chiral building blocks for various pharmaceutical compounds and natural products. researchgate.netresearchgate.net

Furthermore, derivatives of L-threonine, such as L-threonine methyl ester hydrochloride, are crucial building blocks in peptide synthesis, a cornerstone of drug development and biochemical research. chemimpex.com The unique structure of these derivatives can enhance the solubility and stability of the resulting peptides. chemimpex.com Research has also demonstrated the use of L-threonine in the stereospecific transformation to versatile β-lactams, which are key intermediates for the synthesis of thienamycin (B194209) and its biologically active analogues. researchgate.net

The ability to separate racemic mixtures into their pure enantiomers is another critical application. It has been discovered that L-Threonine can be surprisingly effective in separating racemic drug molecules, a process that often requires complex and costly methods. google.com

Development of New Synthetic Routes for Complex Molecules

The development of novel synthetic pathways for complex molecules is a significant area of research where this compound and its derivatives play a pivotal role. For example, L-threonine has been used to prepare L-theronine-derived β-aminophosphines, which are important ligands in asymmetric catalysis. rsc.org The synthesis begins with commercially available L-threonine and proceeds through several steps to yield these valuable chiral ligands. rsc.org

Moreover, L-threonine has been employed in the synthesis of O-substituted derivatives of β-hydroxy-α-amino acids. nih.gov These compounds are of great interest in medicinal chemistry for creating novel therapeutic agents. nih.gov The development of efficient methods to synthesize these chiral, polyfunctional derivatives from simple starting materials like L-threonine is an active area of research. nih.gov

Biotechnological Tools and Reagents Development

In the realm of biotechnology, this compound is a key component in the development of sophisticated tools and reagents for research, particularly in protein engineering and the creation of biochemical probes.

Use in Protein Engineering and Peptide Synthesis Research

L-Threonine is a fundamental component in protein engineering and peptide synthesis. rsc.org Its derivatives are used to modify proteins to enhance their stability and functionality, which is crucial for developing new biotechnological applications. chemimpex.com For instance, the incorporation of unnatural amino acids, derived from precursors like L-threonine, allows for the evolution of proteins with enhanced properties. rsc.org

In peptide synthesis, L-threonine and its derivatives are essential building blocks. chemimpex.com The ability to incorporate modified threonine residues, such as 4,4,4-trifluoro-threonine, into peptides has been demonstrated to be critical for the bioactivity of the resulting molecules. nih.gov This highlights the importance of having access to enantiomerically pure threonine derivatives for creating peptides with specific therapeutic benefits. nih.gov

| Application Area | Specific Use of L-Threonine Derivative | Reference |

| Peptide Synthesis | L-allo-Threonine methyl ester hydrochloride as a building block | chemimpex.com |

| Protein Engineering | Modification of proteins to improve stability and function | chemimpex.com |

| Synthesis of Bioactive Peptides | Incorporation of 4,4,4-trifluoro-threonine into octreotide | nih.gov |

Development of Modified Amino Acids for Biochemical Probes

The development of modified amino acids from L-threonine is crucial for creating biochemical probes to investigate biological processes. medchemexpress.com These probes can be used to study cell signaling, protein conformation, and protein-protein interactions. medchemexpress.com For example, the synthesis of isotopically labeled L-threonine, such as [3-¹⁷O]-l-threonine, provides a valuable tool for NMR studies to characterize the hydroxyl groups in amino acid sidechains. cdnsciencepub.com This information is vital for understanding hydrogen bonding interactions in proteins. cdnsciencepub.com

Furthermore, L-threonine can be a precursor for the synthesis of other non-natural amino acids with unique properties. medchemexpress.com These unnatural amino acids can be incorporated into proteins to expand their functions and create novel biocatalysts. rsc.org

Research on this compound in Materials Science

Recent research has unveiled the potential of this compound in the field of materials science, particularly in the development of novel optical and biomaterials.

This compound crystals themselves have been identified as promising nonlinear optical (NLO) materials. scholarsresearchlibrary.com Studies have shown that these crystals exhibit second harmonic generation (SHG) efficiency, which can be further enhanced by doping with other compounds like zinc chloride. scholarsresearchlibrary.comresearchgate.net This property makes them suitable for applications in laser technology and optical communications.